Orthogonal Deprotection Strategy vs. Standard 5′-O-DMT-dC(Bz)
5-O-TBDMS-N4-Benzoyl-2-deoxycytidine provides an orthogonal 5′-O-TBDMS protecting group, which is essential for complex oligonucleotide assemblies. In contrast, the standard building block, 5′-O-DMT-N4-Benzoyl-2′-deoxycytidine, possesses an acid-labile DMT group . The orthogonality allows for a two-step deprotection process where the 5′-O-TBDMS group is selectively removed with fluoride ions (e.g., TBAF), a condition under which the DMT group is stable . This enables the precise, site-specific functionalization of DNA strands that is impossible with DMT analogs alone .
| Evidence Dimension | Deprotection Orthogonality |
|---|---|
| Target Compound Data | 5′-O-TBDMS: Removed by fluoride ions (e.g., TBAF), stable to mild acid |
| Comparator Or Baseline | 5′-O-DMT: Removed by mild acid (e.g., 3% TCA in DCM), stable to fluoride |
| Quantified Difference | Orthogonal (non-overlapping) deprotection conditions |
| Conditions | Solid-phase oligonucleotide synthesis |
Why This Matters
For procurement, this defines the compound's unique utility in iterative synthesis and ensures the success of experiments requiring orthogonal protection strategies.
